L-Aspartic Acid

Description

L-Aspartic acid (C₄H₇NO₄) is a non-essential, proteogenic amino acid critical in central metabolic pathways, including the urea cycle, gluconeogenesis, and the synthesis of nucleotides and neurotransmitters . It exists in two enantiomeric forms: this compound (biologically active) and D-aspartic acid (less common but functionally distinct). Industrially, this compound is produced via microbial fermentation using strains like Escherichia coli or Bacillus subtilis, achieving yields of 77–95% under optimized conditions (pH 2.8, 90°C) . Electrochemical sensors, such as Ag-doped ZnO nanosheets, enable precise detection of this compound in human serum (limit of detection: 3.5 µM; dynamic range: 15–105 µM) . Its serum levels (35–47 µM) correlate with gut microbiome activity and gene expression, particularly in pregnancy-related metabolic regulation .

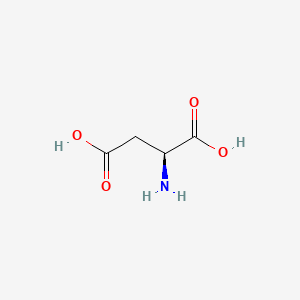

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-aspartic acid can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. One common industrial method involves the use of fumaric acid and cells containing aspartase. The process includes isoelectric point titration with sulfuric acid to extract this compound . Another method involves the coupling of maleate cis-trans isomerase and aspartase, which has been optimized to improve enzyme stability and catalytic performance .

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered Escherichia coli cultured with cost-effective media such as corn plasm. The optimization of fermentation conditions, including the use of peptone, lactose, and trace metallic ions, has significantly improved the yield and activity of aspartase . Additionally, a catalysis-extraction circulation process has been developed to reduce environmental pollution and improve the efficiency of this compound production .

Chemical Reactions Analysis

Oscillating Chemical Systems

L-Asp perturbs Cu(II)-catalyzed oscillating reactions between hydrogen peroxide and sodium thiocyanate in alkaline media, altering oscillation periods linearly with its concentration .

Key Data:

Mechanism:

L-Asp interacts with intermediates in the Belousov-Zhabotinsky-type reaction, likely chelating Cu(II) ions and modifying redox dynamics .

Maillard Reaction with L-Ascorbic Acid

At temperatures ≥120°C, L-Asp reacts with L-ascorbic acid (ASA) to form pyrazines, with yields dependent on time and temperature .

Key Products:

| Pyrazine | Formation Conditions |

|---|---|

| 2,5-Dimethylpyrazine | 120–140°C, 60–120 min |

| 2-Ethyl-3-methylpyrazine | 140°C, 120 min |

Figure 2: Pyrazine yield increases with temperature and reaction time, peaking at 140°C .

β-Glucuronidase Inhibition

L-Asp acts as a competitive inhibitor of β-glucuronidase (β-glu), with 100-fold higher potency than its D-isomer .

Table 2: Inhibition kinetics

| Parameter | L-Asp | D-Asp |

|---|---|---|

| IC | 10 μM | 10 mM |

| Max Inhibition | 91.6% | 13.8% |

Mechanism: L-Asp binds to the active site, blocking substrate access via electrostatic interactions with carboxyl groups .

Biomineralization of Calcium Carbonate

L-Asp directs calcium carbonate nucleation by forming vesicle-like structures that sequester Ca ions, slowing crystal growth .

Key Findings:

-

Interaction Strength: Carboxyl groups of L-Asp coordinate Ca () .

-

Crystal Growth Rate: Reduced by 40% compared to L-Asp-free systems .

Figure 3: TEM images show L-Asp-mediated vesicle structures (20–50 nm) templating crystal formation .

Gas-Phase Stereoinversion Pathways

Quantum mechanical studies reveal non-catalytic stereoinversion pathways via ammonium ylide intermediates, with energy barriers of 52–102 kcal mol .

Table 3: Stereoinversion energy barriers

| Pathway | Transition State Energy (kcal mol) |

|---|---|

| 1 | 63.32 |

| 2 | 52.90 |

| 3 | 97.92 |

Implication: Photochemical conditions in interstellar media could promote stereoinversion, aiding chiral molecule detection .

Scientific Research Applications

Health and Nutrition

Role in Metabolism and Neurotransmission

L-Asp is crucial in several metabolic pathways, including the urea cycle, gluconeogenesis, and neurotransmission. It is synthesized primarily in the liver and plays a role in the synthesis of proteins, nucleotides, and neurotransmitters like glutamate . Furthermore, L-Asp is involved in the malate-aspartate shuttle, which is essential for transporting reducing equivalents into mitochondria for ATP production.

Dietary Supplementation

Recent studies have highlighted the potential of L-Asp as a dietary supplement. It has been suggested that L-Asp supplementation may benefit individuals with metabolic disorders, psychiatric conditions, and neurological diseases. For instance, targeting L-Asp metabolism could be a strategy for cancer treatment by affecting tumor cell metabolism .

Case Study: Effects on Athletic Performance

A study investigated the effects of L-Asp supplementation on athletes' performance and recovery. Results indicated improved endurance and reduced muscle fatigue post-exercise, attributed to enhanced energy metabolism and reduced ammonia levels during strenuous activities .

Pharmaceuticals

Antibiotic Production

L-Asp has been shown to stimulate antibiotic production in various microbial strains. In a study examining its effect on platensimycin production, it was found that L-Asp acts as a precursor in the biosynthesis pathway of this antibiotic. Optimal concentrations of L-Asp significantly increased the zone of inhibition against bacterial strains .

Neuroprotective Effects

Research indicates that L-Asp may have neuroprotective properties. It has been studied for its role in preventing neurodegeneration associated with conditions like Alzheimer’s disease by modulating neurotransmitter levels and enhancing synaptic plasticity .

Biotechnology

Biotechnological Applications

In biotechnology, L-Asp is utilized as a substrate for microbial fermentation processes to produce various biochemicals. Its role as a precursor for amino acid biosynthesis makes it valuable in producing protein-rich foods and animal feed .

Case Study: Enhanced Production Yields

A study demonstrated that using immobilized cells for L-Asp production resulted in high yields (greater than 95%) under optimized conditions. This approach showcased the potential for industrial-scale applications of L-Asp in food technology and fermentation industries .

Agriculture

Fertilizers and Soil Health

L-Asp is being explored as an additive in fertilizers due to its ability to enhance nutrient uptake in plants. It can improve soil health by promoting beneficial microbial activity .

Case Study: Crop Yield Improvement

Field trials have shown that applying L-Asp-based fertilizers significantly increased crop yields compared to conventional fertilizers. The mechanism involves enhanced nitrogen assimilation and improved plant stress resilience .

Summary Table of Applications

| Application Area | Mechanism/Benefit | Notable Findings/Case Studies |

|---|---|---|

| Health & Nutrition | Metabolic pathways; neurotransmitter synthesis | Improved athletic performance; potential cancer treatment |

| Pharmaceuticals | Antibiotic production; neuroprotective effects | Increased antibiotic yield with optimal L-Asp concentration |

| Biotechnology | Substrate for fermentation; protein synthesis | High yield production using immobilized cells |

| Agriculture | Enhances nutrient uptake; promotes microbial health | Increased crop yields with L-Asp-based fertilizers |

Mechanism of Action

L-aspartic acid exerts its effects through various molecular targets and pathways. It is formed by the transamination of the Krebs cycle intermediate oxaloacetate and serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . This compound is also involved in the malate-aspartate shuttle, which maintains NADH delivery to mitochondria and redox balance . Additionally, it plays a role in neurotransmission and the synthesis of several substances that are important for brain development and function .

Comparison with Similar Compounds

Structural Differences :

- PALA (N-phosphonacetyl-L-aspartic acid) : Phosphonacetyl group modifies the carboxyl side chain.

- L-Alanosine: Nitrosourea derivative of this compound. Functional Roles:

- Enzyme Inhibition : PALA inhibits this compound transcarbamylase (prolonged suppression ≥20 days in mouse liver), disrupting pyrimidine synthesis in cancer cells .

- Antitumor Activity: L-Alanosine mimics this compound, blocking purine biosynthesis . Applications: Investigational chemotherapeutic agents.

Alitame

Structural Difference : Dipeptide of this compound and D-alanine with a thietane-derived amine.

Functional Roles :

- Sweetening : 2,000× sweeter than sucrose; stable at high temperatures .

Applications : High-intensity sweetener in food and beverages.

Comparative Data Tables

Table 1: Structural and Functional Comparison of this compound Analogs

| Compound | Structural Modification | Key Functional Property | Application |

|---|---|---|---|

| D-Aspartic Acid | Enantiomer | Hydroxyapatite affinity, in vivo stability | Bone imaging, age estimation |

| β-Hydroxyaspartic Acid | β-OH group | ADC inhibition (Ki = 0.13 mM) | Antimicrobial agent |

| L-Cysteic Acid | β-sulfonic acid group | ADC inhibition (Ki = 0.08 mM) | Disrupt bacterial metabolism |

| PALA | Phosphonacetyl group | Transcarbamylase inhibition | Cancer chemotherapy |

| Alitame | Dipeptide with D-alanine | Sweetness (2,000× sucrose) | Food additive |

Table 2: Inhibition Parameters of this compound Analogs

| Compound | Molar Ratio (Analog:L-Asp) | Ki (mM) | Target Enzyme |

|---|---|---|---|

| β-Hydroxyaspartic Acid | 10–30 | 0.13 | Aspartate-1-decarboxylase |

| L-Cysteic Acid | 30–100 | 0.08 | Aspartate-1-decarboxylase |

| Meso-Diaminosuccinic Acid | 100–200 | N/A | Aspartate-1-decarboxylase |

Biological Activity

L-aspartic acid (L-Asp) is a non-essential amino acid that plays a crucial role in various biological processes. Its significance extends beyond mere protein synthesis; it is involved in neurotransmission, metabolic pathways, and even the modulation of certain diseases. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is one of the 20 amino acids used by cells to synthesize proteins. It exists in two forms: this compound (the biologically active form) and D-aspartic acid (D-Asp), which is present in much smaller quantities. L-Asp is synthesized primarily in the liver and plays a pivotal role in several metabolic pathways, including the urea cycle, gluconeogenesis, and neurotransmission.

Biological Functions

1. Neurotransmission:

L-Asp is an important excitatory neurotransmitter in the central nervous system. It participates in synaptic transmission and is involved in the modulation of neuronal excitability. Research indicates that alterations in L-Asp levels can impact neurological health and are associated with various psychiatric disorders .

2. Metabolic Pathways:

L-Asp serves as a precursor for several important metabolites, including asparagine and arginine. It also plays a role in energy metabolism through the malate-aspartate shuttle, which facilitates the transport of reducing equivalents into mitochondria for ATP production .

3. Antimicrobial Activity:

Recent studies have demonstrated that L-Asp can stimulate antibiotic production in certain bacterial strains, enhancing their resistance against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) . This property highlights its potential role in developing new antibiotics.

Inhibitory Effects on Bacterial Growth

Research has shown that high concentrations of L-Asp can inhibit bacterial growth and alter metabolic processes. A study involving Oenococcus oeni demonstrated that excessive L-Asp concentrations reduced D-glucose fermentation and L-malic acid consumption, suggesting an antagonistic interaction with other amino acids like L-glutamic acid .

Case Studies

Case Study 1: Hepatoprotection

A study investigated the hepatoprotective effects of L-Asp against acute liver injury. The results indicated that L-Asp could suppress inflammatory responses and regulate inflammasome activity, significantly reducing liver damage markers .

Case Study 2: Detection Methodology

An innovative electrochemical detection method utilizing Ag-doped ZnO nanosheets showed high sensitivity for measuring L-Asp levels in biological samples. This method could facilitate early diagnosis and monitoring of conditions related to aspartic acid deficiency .

Data Table: Biological Activities of this compound

Q & A

Q. How can the purity and identity of synthesized L-aspartic acid be validated in experimental settings?

To validate purity, use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For identity confirmation, compare experimental infrared (IR) or mass spectrometry (MS) data with reference spectra. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm molecular structure .

Q. What experimental protocols are recommended for studying this compound’s role in protein synthesis?

Use isotopic labeling (e.g., - or -aspartic acid) in cell cultures or in vitro translation assays. Monitor incorporation rates via autoradiography or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include negative controls (e.g., omission of tRNA or ribosomes) to validate specificity .

Q. How should researchers design adsorption-desorption experiments to study this compound’s interaction with clay minerals?

Conduct pH-dependent adsorption assays using Na-montmorillonite. Adjust pH (1.5–10) and measure adsorption via UV-Vis spectroscopy or HPLC. For desorption, treat with KOH (0.1–1 M) and quantify released aspartic acid. Include triplicates and statistical analysis to account for variability .

Advanced Research Questions

Q. How can computational methods improve the characterization of this compound’s electronic and structural properties?

Employ Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) with basis sets like 6-31G(d,p) to calculate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps). Compare results with experimental vibrational frequencies (IR/Raman) to validate models. Use molecular dynamics (MD) simulations to study solvation effects in aqueous environments .

Q. What strategies resolve contradictions in data on this compound’s racemization under prebiotic conditions?

Replicate experiments using controlled meteorite powder ratios (e.g., 25 mg powder/0.05 mL HO) and heating protocols (105–110°C for 20 hours). Measure D/L ratios via chiral chromatography. Cross-validate with kinetic modeling to distinguish thermal vs. catalytic racemization pathways .

Q. How does gamma irradiation affect this compound stability in different systems, and what mechanisms drive decomposition?

Irradiate aqueous solutions, solid-state samples, and clay-adsorbed aspartic acid at doses of 1.5–200 kGy. Quantify remnants using HPLC and electron paramagnetic resonance (EPR) to track radical formation. Aqueous systems show higher decomposition due to hydroxyl radical generation, while clay adsorption mitigates degradation via shielding effects .

Q. What experimental design considerations are critical for studying this compound’s role in long-range electron transfer (LRET) in peptides?

Synthesize peptides with aspartic acid at strategic positions (e.g., terminal vs. internal). Use cyclic voltammetry or scanning tunneling microscopy (STM) to measure conductivity. Compare with mutants lacking carboxylic side chains to isolate aspartic acid’s contribution. Account for pH-dependent ionization states .

Methodological Challenges

Q. How can researchers optimize polycondensation of this compound to synthesize high-molecular-weight polysuccinimide?

Use suspension polymerization with HPO (0.02–0.03 mol/mol aspartic acid) at 220°C for 1.5 hours. Control particle size (<100 µm) and post-polymerization hydrolysis with 2 M NaOH (50–90°C, 30 minutes) to achieve molecular weights of 20,000–30,000 Da. Monitor via gel permeation chromatography (GPC) .

Q. What analytical techniques are most effective for distinguishing this compound from its isomers or degradation products?

Chiral chromatography (e.g., Chirobiotic T columns) or capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins). Pair with MS detection for unambiguous identification. For thermal degradation studies, use thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) .

Q. How should researchers address discrepancies in computational vs. experimental data for this compound’s vibrational spectra?

Refine computational models by incorporating anharmonic corrections (e.g., second-order vibrational perturbation theory) and solvent effects (PCM or explicit solvent models). Validate against high-resolution IR/Raman spectra obtained at controlled temperatures and humidity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.